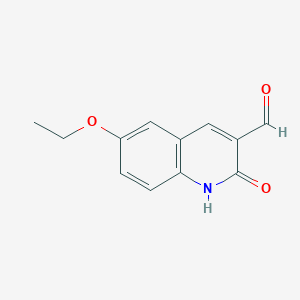

6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

Descripción

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. This class of compounds is of paramount importance in both medicinal chemistry and materials science. sigmaaldrich.comrsc.org In medicinal chemistry, these structures are considered "privileged scaffolds" because they are found in a vast array of natural products, including vitamins, alkaloids, and antibiotics, and are integral to a large percentage of pharmaceuticals. rsc.orgrsc.orgnih.gov An analysis of FDA-approved drugs revealed that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle. rsc.orgnih.gov Their prevalence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and nucleic acids, which is crucial for therapeutic effects. rsc.orgnih.gov

In the realm of materials science, nitrogen-containing heterocycles are versatile building blocks for creating advanced materials. They are used in the development of conjugated polymers for optoelectronics, metal-organic frameworks (MOFs) for gas storage, and as corrosion inhibitors. rsc.orgnih.gov Their unique electronic properties also make them suitable for applications in dyes, fluorescent probes, and solar cells. nih.gov

Overview of the Quinoline (B57606) Core as a Pharmacophore and Building Block

Quinoline, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a quintessential example of a significant nitrogen-containing scaffold. researchgate.net As a pharmacophore —the essential molecular features responsible for a drug's pharmacological activity—the quinoline core is present in numerous therapeutic agents with a wide spectrum of activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netmdpi.com The functionalization of the quinoline ring at different positions allows for the fine-tuning of its biological effects. researchgate.net

As a building block in organic synthesis, the quinoline structure offers a rich and versatile chemistry. sigmaaldrich.com Its aromatic nature allows it to participate in various chemical reactions, making it a valuable starting material for the construction of more complex molecules and fused heterocyclic systems. nih.govsigmaaldrich.com Synthetic chemists have developed numerous methods for creating quinoline derivatives, which underscores their importance in drug discovery and the development of novel therapeutic candidates. researchgate.netmdpi.com

Contextualization of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde within Quinoline Analogue Research

This compound is a specific derivative within the vast family of quinoline analogues. Its structure is characterized by three key functional groups attached to the fundamental quinoline framework: a hydroxyl group at position 2, a carbaldehyde (or formyl) group at position 3, and an ethoxy group at position 6. The 2-hydroxyquinoline (B72897) moiety exists in tautomeric equilibrium with its 2-quinolone form, a structural feature common in many biologically active quinolines.

While extensive published research focusing specifically on this compound is limited, its significance can be understood by examining the chemistry of its analogues. The aldehyde group at position 3 is a particularly reactive handle, making this compound a valuable synthetic intermediate. Research on related 2-chloroquinoline-3-carbaldehydes shows that the aldehyde group readily undergoes condensation reactions to form Schiff bases and can be used to construct larger, more complex heterocyclic systems with potential biological activities. rsc.orgnih.gov For instance, the condensation of quinoline-3-carbaldehydes with various amines and other nucleophiles is a common strategy to create diverse molecular libraries for drug screening. nih.govmdpi.com

The substituents on the benzene ring also play a crucial role. The ethoxy group at the 6-position can influence the molecule's lipophilicity and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. nih.govnih.gov Studies on other 2-oxo-quinoline derivatives have demonstrated that substituents on the carbocyclic ring are critical for their cytotoxic activity against tumor cells. mdpi.com Therefore, this compound represents a well-equipped building block, poised for use in the synthesis of novel compounds for evaluation in medicinal chemistry and materials science. Its commercial availability further supports its role as a starting material for discovery research. sigmaaldrich.com

Chemical Compound Data

Below are data tables detailing the properties of the primary compound discussed and its related analogues.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 433975-12-3 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₁NO₃ | sigmaaldrich.com |

| Molecular Weight | 217.22 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | O=C([H])C1=CC2=CC(OCC)=CC=C2N=C1O | sigmaaldrich.com |

| InChI Key | YBQASFHARVIYGE-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Related Quinoline Analogues Mentioned in Research

| Compound | Context/Significance | Key Research Finding |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Versatile synthetic intermediate | Used to synthesize a variety of fused heterocyclic systems and Schiff bases with potential biological activities. rsc.orgnih.gov |

| Hydroxyquinolinecarboxamides | Photosynthesis inhibitors | Some synthesized amides showed biological activity similar to or higher than the standard inhibitor DCMU. nih.gov |

| 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Thiosemicarbazones | Anticancer research | Copper(II) complexes of these compounds exhibited high cytotoxicity against human tumor cells. mdpi.com |

| 8-Hydroxyquinolines | Broad biological activity | Derivatives show a wide range of effects, including antimicrobial, anticancer, and antifungal properties. nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-ethoxy-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-7H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQASFHARVIYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354998 | |

| Record name | 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433975-12-3 | |

| Record name | 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Ethoxy 2 Hydroxyquinoline 3 Carbaldehyde

Direct Synthetic Approaches to 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

The primary method for the synthesis of 2-hydroxyquinoline-3-carbaldehydes, including the 6-ethoxy derivative, is through the Vilsmeier-Haack reaction. nih.govorganic-chemistry.orgwikipedia.org This reaction facilitates the formylation of electron-rich aromatic and heterocyclic compounds. nih.gov The general strategy involves the formylation of an appropriate N-substituted p-phenetidine (B124905) (p-ethoxyaniline) derivative.

A common route begins with the treatment of acetanilides with a Vilsmeier formylating agent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.gov This process yields a 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate. Subsequent hydrolysis of the 2-chloro derivative, often achieved by heating in acetic acid with sodium acetate, replaces the chlorine atom with a hydroxyl group, affording the target 2-hydroxyquinoline-3-carbaldehyde (B113261) (which exists in tautomeric equilibrium with the 2-quinolone form). nih.govrsc.org

The Vilsmeier-Haack reagent, a chloroiminium ion, acts as the electrophile in this aromatic substitution reaction. wikipedia.org The reaction conditions, such as solvent and temperature, can be optimized to improve the yield of the desired product. mdpi.com

Table 1: Key Reagents in the Vilsmeier-Haack Synthesis

| Reagent | Role |

|---|---|

| Substituted Acetanilide (B955) | Starting material providing the benzene (B151609) ring portion |

| N,N-Dimethylformamide (DMF) | Source of the formyl group |

| Phosphorus oxychloride (POCl₃) | Activates DMF to form the Vilsmeier reagent |

Derivatization Strategies and Reaction Pathways

The aldehyde functional group at the C3 position of this compound is a key site for a multitude of chemical transformations, enabling the synthesis of a wide array of derivatives.

Schiff Base Formation and Condensation Reactions

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). rsc.orgwikipedia.org This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond characteristic of a Schiff base. wikipedia.orgyoutube.com

The reaction is typically carried out by stirring the aldehyde and the amine in a suitable solvent, such as ethanol, at room temperature or with gentle heating. mdpi.com The resulting Schiff bases are valuable intermediates themselves and are widely used in coordination chemistry and for the synthesis of other heterocyclic systems. wikipedia.org

Table 2: Example of a Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed |

|---|

Thiosemicarbazone Synthesis

The synthesis of thiosemicarbazones is achieved through the reaction of this compound with thiosemicarbazide (B42300) or its N-substituted derivatives. mdpi.comresearchgate.net This condensation reaction is analogous to Schiff base formation. It is typically performed by refluxing equimolar amounts of the aldehyde and the thiosemicarbazide in a solvent like methanol. mdpi.com The resulting thiosemicarbazones are compounds containing the -C=N-NH-C(=S)NH₂ functional group. These derivatives are of significant interest due to their potent chelating abilities with metal ions. mdpi.comrsc.orgscience.gov

Table 3: General Procedure for Thiosemicarbazone Synthesis

| Step | Description |

|---|---|

| 1 | Dissolve thiosemicarbazide in a warm alcohol (e.g., methanol). |

| 2 | Add a solution of this compound to the thiosemicarbazide solution. |

| 3 | Reflux the mixture, during which the thiosemicarbazone product typically precipitates. |

Metal Complexation Reactions (e.g., with Cu(II) ions)

The Schiff bases and, more notably, the thiosemicarbazones derived from this compound are excellent polydentate ligands for forming coordination complexes with various metal ions, including copper(II). mdpi.comrsc.org The thiosemicarbazone ligand typically coordinates to the metal center through the quinoline (B57606) nitrogen, the imine nitrogen, and the thione sulfur atom. mdpi.comrsc.org

The synthesis of these metal complexes generally involves the direct reaction of a metal salt, such as Cu(NO₃)₂, with the pre-synthesized ligand in a suitable solvent. mdpi.com The stoichiometry of the resulting complex (metal-to-ligand ratio) can vary. For instance, studies on analogous 6-methyl-2-oxo-quinoline-3-carbaldehyde thiosemicarbazone have shown the formation of complexes with Cu(II). mdpi.comrsc.org These complexes are investigated for their unique structural and electronic properties.

Fused Ring System Formations

The 3-formylquinoline scaffold is a valuable precursor for constructing fused heterocyclic systems. rsc.orgnih.gov The aldehyde group, in conjunction with the reactive C2 position of the quinoline ring, can participate in cyclocondensation reactions to form new rings.

For example, reacting the analogous 2-chloroquinoline-3-carbaldehydes with reagents like urea (B33335) or thiourea (B124793) under microwave irradiation can yield fused pyrimido[4,5-b]quinoline systems. nih.govrsc.org Similarly, reaction with formamide (B127407) has been shown to produce fused pyrrolo[3,4-b]quinolinone structures. rsc.org These reactions often proceed via an initial condensation to form an intermediate (like a Schiff base), followed by an intramolecular cyclization.

Table 4: Examples of Fused Ring Formation from 3-Formylquinolines

| Reagent | Fused Ring System Formed | Reference |

|---|---|---|

| Urea/Thiourea | Pyrimido[4,5-b]quinoline | nih.govrsc.org |

| Formamide | Pyrrolo[3,4-b]quinolinone | rsc.org |

Cross-Coupling Reactions for Functionalization (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the functionalization of the quinoline ring. youtube.comyoutube.com While direct coupling on this compound is less common, the methodology is highly relevant for its halogenated precursors. For instance, a bromo- or chloro-substituted quinoline can be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. rsc.orgproprogressio.hunih.gov

This reaction would typically be used to introduce substituents at various positions on the quinoline core before or after the introduction of the ethoxy and formyl groups. The reactivity of the halogen is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. proprogressio.hu This allows for selective and sequential functionalization of the quinoline scaffold.

Table 5: Components of a Typical Suzuki-Miyaura Reaction

| Component | Example | Function |

|---|---|---|

| Substrate | Halogenated Quinoline | Electrophilic partner |

| Reagent | Arylboronic Acid (Ar-B(OH)₂) | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron reagent |

Mechanistic Investigations of Synthetic Transformations

The primary route to this compound involves a two-step sequence: the Vilsmeier-Haack reaction of an appropriate acetanilide precursor, followed by hydrolysis of the resulting 2-chloroquinoline (B121035) intermediate. Mechanistic studies have provided valuable insights into each of these transformations.

The Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a well-established method. niscpr.res.inresearchgate.net The reaction commences with the formation of the Vilsmeier reagent, a chloroiminium salt, from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). numberanalytics.comorganic-chemistry.orgijpcbs.com The generally accepted mechanism for the subsequent cyclization of an N-arylacetamide, in this case, 4-ethoxyacetanilide, is initiated by the electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring. The presence of the ethoxy group at the para-position of the acetanilide directs the formylation to the ortho-position. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide oxygen onto the iminium carbon, followed by dehydration and tautomerization, leads to the formation of the quinoline ring system. The final step within the Vilsmeier conditions is the conversion of the hydroxyl group at the 2-position to a chloro group, yielding the 2-chloro-6-ethoxyquinoline-3-carbaldehyde (B187102) intermediate.

Kinetic studies on the Vilsmeier-Haack reaction of acetanilides have revealed that the reaction follows second-order kinetics, being first order with respect to both the acetanilide and the Vilsmeier reagent. tandfonline.comtandfonline.com The rate-determining step is believed to be the initial electrophilic attack of the Vilsmeier reagent on the acetanilide. rsc.org It has also been observed that the reaction is facilitated by electron-donating groups on the acetanilide ring, which is consistent with the electrophilic aromatic substitution mechanism. niscpr.res.in The use of transition metal ions as catalysts has been shown to enhance the reaction rate, likely through the formation of a mixed ligand precursor involving the acetanilide and the Vilsmeier reagent. tandfonline.comtandfonline.com

The second step, the hydrolysis of the 2-chloro-6-ethoxyquinoline-3-carbaldehyde to the final product, this compound, is typically achieved by heating in an acidic medium, such as aqueous acetic acid. researchgate.net This transformation is a nucleophilic aromatic substitution (SNAAr) reaction. The mechanism involves the nucleophilic attack of a water molecule at the C2 position of the quinoline ring, which is activated towards substitution by the electron-withdrawing aldehyde group at the C3 position and the protonated quinoline nitrogen under acidic conditions. This is followed by the elimination of a chloride ion to yield the 2-hydroxyquinoline (B72897) tautomer, which is in equilibrium with its more stable 2-quinolone form.

Green Chemistry Principles and Sustainable Synthetic Routes

The traditional Vilsmeier-Haack reaction, while effective, often employs stoichiometric amounts of phosphorus oxychloride and solvents like DMF, which raise environmental and safety concerns. numberanalytics.com Consequently, there is a growing interest in developing more sustainable synthetic routes for the preparation of quinoline derivatives, including this compound.

Another green chemistry approach focuses on the development of more environmentally benign reagents. A novel method for the preparation of the Vilsmeier reagent has been reported using phthaloyl dichloride instead of the more hazardous phosphorus oxychloride or thionyl chloride. scirp.orgresearchgate.net This method is highly atom-efficient and generates phthalic anhydride (B1165640) as a byproduct, which can be recovered and reused. researchgate.net The use of such a greener Vilsmeier reagent would significantly improve the environmental footprint of the synthesis of this compound.

The choice of solvent is also a critical aspect of green chemistry. While DMF is a common solvent for the Vilsmeier-Haack reaction, its toxicity and high boiling point make it less than ideal. Research into alternative, less toxic, and more readily recyclable solvents is an active area of investigation. For the hydrolysis step, the use of water as a solvent, in combination with an acid catalyst, is already a green practice.

A summary of potential green synthetic approaches is presented in the table below.

| Green Chemistry Approach | Application to Synthesis of this compound | Potential Benefits |

| Microwave-Assisted Synthesis | Both the Vilsmeier-Haack reaction and the subsequent hydrolysis step could be performed under microwave irradiation. conicet.gov.aracs.org | Reduced reaction times, increased yields, lower energy consumption. nih.gov |

| Alternative Reagents | Utilization of a greener Vilsmeier reagent generated from phthaloyl dichloride and DMF. scirp.orgresearchgate.net | Avoidance of toxic and corrosive reagents like POCl₃, improved atom economy. researchgate.net |

| Solvent Selection | Exploring less toxic and more environmentally benign solvents for the Vilsmeier-Haack reaction. Water is already used in the hydrolysis step. | Reduced environmental impact and improved worker safety. |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, without compromising the efficiency and yield of the process.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. These methods measure the vibrational frequencies of bonds, which are unique to the types of atoms and the nature of the chemical bonds connecting them.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a distinct fingerprint based on the molecule's functional groups. For 6-ethoxy-2-hydroxyquinoline-3-carbaldehyde, characteristic absorption bands would be expected for the O-H, C-H, C=O, C=C, and C-O bonds. For instance, the hydroxyl (O-H) group typically exhibits a broad absorption band, while the carbonyl (C=O) of the aldehyde group shows a strong, sharp peak. A detailed analysis of a related compound, 2-chloroquinoline-3-carboxaldehyde, reveals characteristic C-H stretching vibrations in the 3107-2750 cm⁻¹ range and a strong C=O stretching vibration, providing a reference for the expected spectral regions for the title compound. researchgate.net

Table 1: Hypothetical FT-IR Data for this compound This table is illustrative and based on characteristic vibrational frequencies for the compound's functional groups. Actual experimental values are required for confirmation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3400 | Broad, Medium | O-H stretch (hydroxyl) |

| ~3060 | Medium | C-H stretch (aromatic) |

| ~2980, ~2870 | Medium-Weak | C-H stretch (aliphatic, ethoxy) |

| ~2750 | Weak | C-H stretch (aldehyde) |

| ~1660 | Strong | C=O stretch (aldehyde) |

| ~1620, ~1580 | Strong-Medium | C=C stretch (quinoline ring) |

| ~1240 | Strong | C-O stretch (ethoxy) |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, FT-Raman spectroscopy involves the inelastic scattering of laser light. It is particularly effective for identifying vibrations of non-polar bonds and symmetric vibrations, such as those in the aromatic quinoline (B57606) core. The C=C bonds of the quinoline ring and the C-C backbone would be expected to produce strong signals in the FT-Raman spectrum. For 2-chloroquinoline-3-carboxaldehyde, FT-Raman signals for C-H stretching were observed between 3062-2767 cm⁻¹. researchgate.net

Table 2: Hypothetical FT-Raman Data for this compound This table is illustrative and based on characteristic vibrational frequencies. Experimental data is necessary for validation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3065 | Strong | C-H stretch (aromatic) |

| ~2985, ~2875 | Medium | C-H stretch (aliphatic, ethoxy) |

| ~1615 | Strong | C=C stretch (quinoline ring) |

| ~1350 | Medium | In-plane bending modes |

| ~1030 | Strong | Ring breathing mode |

Potential Energy Distribution Analysis for Vibrational Assignments

To assign vibrational modes accurately, especially in complex molecules, experimental spectra are often compared with quantum chemical calculations. A Potential Energy Distribution (PED) analysis is a theoretical method that quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net This computational approach, often using Density Functional Theory (DFT), is crucial for resolving ambiguities in spectral interpretation and providing a definitive assignment for each observed peak in the FT-IR and FT-Raman spectra. researchgate.netnih.gov Such analyses have been successfully applied to various quinoline derivatives to provide a detailed understanding of their vibrational properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. It provides information on the chemical environment of individual nuclei (primarily ¹H and ¹³C), their connectivity, and spatial relationships.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C)

¹H NMR spectroscopy provides information about the number, environment, and neighboring protons for each unique hydrogen atom in a molecule. In this compound, distinct signals would be expected for the aldehyde proton (CHO), the aromatic protons on the quinoline ring, the methylene (B1212753) (-O-CH₂-) and methyl (-CH₃) protons of the ethoxy group, and the hydroxyl (-OH) proton. The chemical shifts and splitting patterns of these signals reveal their electronic environment and proximity to other protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment. Signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethoxy group would be observed at characteristic chemical shift ranges.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table presents estimated chemical shifts (δ) in ppm relative to TMS. Experimental verification is required.

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| -CHO | ~9.8-10.2 | Singlet (s) |

| Aromatic-H | ~7.0-8.5 | Doublets (d), Multiplets (m) |

| -O-CH₂ -CH₃ | ~4.1-4.3 | Quartet (q) |

| -O-CH₂-CH₃ | ~1.4-1.6 | Triplet (t) |

| -OH | Variable | Singlet (s), broad |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shifts (δ) in ppm. Experimental data is needed for confirmation.

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| -C HO | ~190-195 |

| Aromatic/Heteroaromatic-C | ~110-160 |

| -O-C H₂-CH₃ | ~60-65 |

| -O-CH₂-C H₃ | ~14-16 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments provide correlation data that reveal how different nuclei are connected within the molecular structure.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For instance, it would show a correlation between the methylene and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It is used to definitively assign which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This technique would reveal, for example, a correlation between the aldehyde proton and the C3 carbon of the quinoline ring, confirming the position of the carbaldehyde group.

Through the combined application of these sophisticated spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. For quinoline derivatives, Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed methods.

In the mass spectrum of a related compound, 3-Acetyl-4-hydroxyquinoline, the molecular ion peak [M]+ is observed at m/z 217. researchgate.net The fragmentation of this and similar quinoline structures often involves the loss of small, stable molecules. For instance, the fragmentation of certain oxazolidinyl quinoxaline derivatives, which share heterocyclic similarities, shows the elimination of an oxazolidinone molecule from the protonated molecule. researchgate.net Another common fragmentation route involves the loss of a carbon dioxide molecule. researchgate.net

For this compound, the expected molecular ion peak [M]+ would correspond to its molecular weight. The fragmentation pattern under ESI-MS/MS would likely involve characteristic losses related to its functional groups. A plausible fragmentation pathway for the protonated molecule could include the following steps:

Loss of the ethoxy group: A primary fragmentation could be the cleavage of the ethoxy group (-OCH2CH3), resulting in a significant fragment ion.

Loss of carbon monoxide: The aldehyde group (-CHO) can lead to the loss of a CO molecule.

Ring fragmentation: More energetic collisions could lead to the fragmentation of the quinoline ring system itself.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.

Table 1: Hypothetical ESI-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Hypothetical) |

|---|---|---|

| [M+H]+ | Protonated Molecule | 218 |

| [M+H - C2H4]+ | Loss of ethylene from ethoxy group | 190 |

| [M+H - C2H5O]+ | Loss of ethoxy radical | 173 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The quinoline core, being an aromatic system, exhibits characteristic π-π* transitions.

Studies on related 4,6,8-triarylquinoline-3-carbaldehyde derivatives show absorption maxima (λabs) in the ultraviolet region, typically between 275 and 282 nm, which are attributed to π-π* transitions of the conjugated quinoline ring. nih.gov The position and intensity of these bands are influenced by the substituents on the quinoline ring. For instance, electron-donating groups can cause a bathochromic (red) shift in the absorption maxima. nih.gov

In the case of this compound, the presence of the electron-donating ethoxy and hydroxyl groups, along with the electron-withdrawing carbaldehyde group, creates a donor-π-acceptor system which influences its electronic properties. nih.gov The UV-Vis spectrum is expected to show intense absorption bands corresponding to π-π* transitions within the quinoline ring system. The electronic transitions would be sensitive to solvent polarity, with more polar solvents potentially causing shifts in the absorption maxima due to stabilization of the ground or excited states. For example, a study on 2-hydroxyquinoline (B72897) showed distinct spectral measurements at 289 nm, 326 nm, and 380 nm. nih.gov

Table 2: Representative UV-Vis Absorption Data for Related Quinoline Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 4,6,8-triphenylquinoline-3-carbaldehyde | Chloroform | 278 | π-π* |

| 4-(4-methoxyphenyl)-6,8-diphenylquinoline-3-carbaldehyde | Chloroform | 282 | π-π* |

Fluorescence Spectroscopy for Photophysical Property Elucidation

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules. It provides information about the emission of light from a molecule after it has absorbed light. Quinoline and its derivatives are known for their fluorescent properties, which are highly dependent on their structure and environment. nih.gov

The fluorescence of quinoline derivatives is often attributed to the π-π* transitions within the aromatic system. The presence of electron-donating and electron-withdrawing groups can significantly affect the fluorescence quantum yield and emission wavelength. In many 8-hydroxyquinoline (B1678124) derivatives, the fluorescence intensity is influenced by the O-substituent and the solvent. mdpi.com

For this compound, the combination of the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing aldehyde group is expected to result in interesting photophysical properties. The fluorescence emission spectrum would likely show a broad emission band. The position of this band (λem) would be Stokes-shifted to a longer wavelength compared to the absorption maximum. Studies on similar 4,6,8-triarylquinoline-3-carbaldehydes have shown emission maxima in the range of 424 nm to 474 nm in chloroform. nih.gov The fluorescence properties are also expected to be sensitive to the solvent polarity, which can influence the degree of intramolecular charge transfer (ICT) in the excited state.

Table 3: Representative Fluorescence Emission Data for Related Quinoline Derivatives

| Compound | Excitation Wavelength (λex, nm) | Solvent | Emission Maximum (λem, nm) |

|---|---|---|---|

| 4,6,8-triphenylquinoline-3-carbaldehyde | 355 | Chloroform | 424 |

| 4-(4-fluorophenyl)-6,8-diphenylquinoline-3-carbaldehyde | 355 | Chloroform | 424 |

Computational and Theoretical Investigations of 6 Ethoxy 2 Hydroxyquinoline 3 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Hartree-Fock (HF))

Quantum chemical calculations are fundamental to understanding the molecular behavior of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common methods employed for these investigations. DFT, particularly with hybrid functionals like B3LYP, is often favored for its balance of accuracy and computational cost in studying the electronic properties of molecules. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process involves finding the minimum energy conformation. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. It is important to note that the 2-hydroxyquinoline (B72897) core can exist in tautomeric equilibrium with its 2-quinolone form. Computational studies can predict the relative stability of these tautomers.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Note: The following data is illustrative and based on theoretical calculations for similar quinoline (B57606) structures.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C2-O1 | 1.35 | O1-C2-N1 | 120.5 |

| C3-C10 | 1.42 | C2-C3-C10 | 121.2 |

| C6-O2 | 1.37 | C5-C6-O2 | 124.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.comnih.gov

Table 2: Predicted FMO Properties of this compound (Note: The following data is illustrative and based on theoretical calculations for similar quinoline structures.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. It provides a visual representation of the charge distribution on the molecule. Red regions on the MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups are expected to be the most electron-rich sites.

Fukui functions are used to describe the sensitivity of the chemical potential of a system to a change in the number of electrons, which helps in identifying the most reactive sites in a molecule. arabjchem.orgresearchgate.netresearchgate.net The Fukui function for nucleophilic attack (f+) indicates the sites where an electron is most likely to be accepted, while the function for electrophilic attack (f-) points to the sites most likely to donate an electron.

Table 3: Predicted Fukui Function Indices for Selected Atoms of this compound (Note: The following data is illustrative and based on theoretical calculations for similar quinoline structures.)

| Atom | f+ | f- |

|---|---|---|

| N1 | 0.045 | 0.012 |

| C2 | 0.031 | 0.025 |

| C4 | 0.052 | 0.038 |

| O1 | 0.089 | 0.150 |

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions among bonds. nih.govmdpi.com It allows for the study of charge transfer and delocalization of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis NBOs (acceptor). The stabilization energy E(2) associated with these interactions indicates the strength of the delocalization.

Table 4: Predicted Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Note: The following data is illustrative and based on theoretical calculations for similar quinoline structures.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π*(C2-N1) | 25.5 |

| π(C5-C11) | π*(C6-C7) | 18.2 |

Molecules with large hyperpolarizability are of interest for applications in non-linear optics. mdpi.comdocumentsdelivered.comresearchgate.net Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). The presence of donor and acceptor groups and an extended π-conjugated system in this compound suggests that it may exhibit significant NLO properties.

Table 5: Predicted Non-Linear Optical Properties of this compound (Note: The following data is illustrative and based on theoretical calculations for similar quinoline structures.)

| Property | Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.5 |

Computed Thermodynamic Characteristics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and thermodynamic properties of molecules. scirp.orgrsc.org By calculating parameters such as zero-point vibrational energy (ZPVE), thermal energy (E), specific heat capacity (Cv), and entropy (S), researchers can assess the stability of a molecule under various conditions. scirp.org These calculations are typically performed at a standard temperature, such as 298.15 K.

Table 1: Representative Computed Thermodynamic Parameters for a Quinoline Derivative at 298.15 K (Theoretical) Note: These are example values based on calculations for related quinoline compounds and serve as an illustration of typical DFT outputs.

| Parameter | Value | Unit |

| Zero-point vibrational energy (ZPVE) | 155.45 | kcal/mol |

| Thermal energy (E_total) | 165.20 | kcal/mol |

| Specific Heat Capacity (Cv) | 55.80 | cal/mol-K |

| Entropy (S) | 110.35 | cal/mol-K |

These parameters are derived from theoretical calculations, often using methods like B3LYP with a basis set such as 6-31+G(d,p), which provide a balance of accuracy and computational cost. scirp.orgscirp.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecules, revealing how they move, change conformation, and interact with their environment over time. mdpi.commdpi.com This technique is particularly valuable for understanding how a ligand, such as a quinoline derivative, might bind to a biological target like a protein or enzyme. researchgate.netmdpi.com

MD simulations on various quinoline derivatives have been used to assess the stability of ligand-protein complexes. mdpi.comnih.gov Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This value tracks the average deviation of a molecule's atoms from a reference structure over time. A stable RMSD plot for a ligand-protein complex suggests that the ligand remains securely in the binding pocket. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual amino acid residues in a protein, highlighting flexible regions that may be important for binding. researchgate.net

Interaction Energy: Calculations like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to estimate the binding free energy between the ligand and the protein, indicating the strength of the interaction. nih.gov

Hydrogen Bonds: The analysis of hydrogen bonds formed between the ligand and protein residues during the simulation reveals key interactions that stabilize the complex. nih.gov

For example, MD simulations performed on quinoline-3-carboxamide (B1254982) derivatives as kinase inhibitors showed the stability of interactions in the enzyme's binding site over a 100 ns simulation. mdpi.com Similarly, studies on other quinoline compounds as potential inhibitors for enzymes like acetylcholinesterase or SARS-CoV-2 protease have used MD to validate docking results and understand the dynamic behavior of the complex. researchgate.netnih.gov These simulations confirm that the quinoline scaffold can form stable and strong interactions with biological targets.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers between them. A key tool in this analysis is the Potential Energy Surface (PES), a mathematical map that represents the energy of a molecule as a function of its geometry. aip.orgnih.gov

By exploring the PES, chemists can locate energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between them. aip.org For this compound, a significant conformational aspect is the tautomerism between the 2-hydroxyquinoline form and its quinolin-2(1H)-one isomer. Computational studies on 2-hydroxyquinoline confirm the existence of this tautomeric equilibrium. acs.orgnih.gov

Furthermore, the orientation of the ethoxy and carbaldehyde groups introduces additional rotational flexibility. Theoretical calculations, often using DFT, can determine the relative energies of different rotational conformers. Studies on other substituted quinolinones have used these methods to identify the most stable conformations, such as bent or twisted forms of the heterocyclic ring system. rsc.orgscielo.br A detailed exploration of the PES for this compound would reveal its preferred three-dimensional structure, which is critical for understanding its reactivity and potential for molecular recognition.

Computational Descriptors for Ligand Efficiency and Drug-Likeness Prediction

In modern drug discovery, in silico methods are used to predict the potential of a molecule to become a successful drug. This involves calculating various molecular descriptors that estimate a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and its "drug-likeness". benthamdirect.comproquest.com

Drug-Likeness Rules: One of the most well-known guidelines is Lipinski's Rule of Five, which suggests that orally active drugs generally have:

A molecular weight (MW) under 500 g/mol .

A logP (a measure of lipophilicity) less than 5.

Fewer than 5 hydrogen bond donors (HBD).

Fewer than 10 hydrogen bond acceptors (HBA).

Numerous studies on quinoline derivatives have shown that they often possess promising in silico ADME profiles, adhering to these and other related rules like Veber's rule (concerning rotatable bonds and polar surface area). nih.govresearchgate.net

Ligand Efficiency Metrics: These metrics relate a molecule's binding potency to its size or other physicochemical properties, helping to identify efficient scaffolds for drug development. Key metrics include:

Ligand Efficiency (LE): Normalizes binding affinity by the number of heavy (non-hydrogen) atoms.

Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity (pIC50 - logP).

Computational tools can predict these properties for novel compounds like this compound, guiding their optimization as potential therapeutic agents.

Table 2: Predicted Physicochemical and Drug-Likeness Descriptors for this compound Note: Values are calculated based on the known chemical structure (C₁₂H₁₁NO₃, MW: 217.22 g/mol ) using standard computational models. sigmaaldrich.com

| Descriptor | Predicted Value / Status | Significance |

| Molecular Weight (MW) | 217.22 | Adheres to Lipinski's rule (<500) |

| logP (Octanol-water partition) | ~2.1 - 2.5 | Optimal range for cell permeability |

| Hydrogen Bond Donors (HBD) | 1 | Adheres to Lipinski's rule (<5) |

| Hydrogen Bond Acceptors (HBA) | 3 | Adheres to Lipinski's rule (<10) |

| Polar Surface Area (PSA) | ~66.5 Ų | Influences membrane permeability |

| Rotatable Bonds | 3 | Indicates good molecular flexibility |

| Lipinski's Rule of Five | Pass (0 violations) | High probability of oral bioavailability |

| Bioavailability Score | ~0.55 | Suggests good absorption and distribution |

These in silico predictions suggest that this compound has a favorable physicochemical profile, making it an interesting candidate for further investigation in medicinal chemistry.

Crystallographic Studies and Solid State Characteristics

Potential Single Crystal X-ray Diffraction Analysis of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

A definitive analysis using single crystal X-ray diffraction (SCXRD) is essential for precisely determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. mdpi.com For a compound like this compound, this technique would yield crucial data, including the crystal system, space group, and unit cell parameters. For instance, studies on similar heterocyclic compounds, such as 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, have shown crystallization in space groups like Pnma. mdpi.com Another related derivative, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, was found to crystallize with two independent molecules in the asymmetric unit. nih.gov Without experimental data for the title compound, the exact parameters remain speculative.

A hypothetical data table for such an analysis is presented below, populated with representative data fields.

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₂H₁₁NO₃ sigmaaldrich.com |

| Formula Weight | 217.22 g/mol sigmaaldrich.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated Density (g/cm³) | Value not available |

Note: The values in this table are hypothetical and serve as placeholders for data that would be obtained from an actual SCXRD experiment.

Anticipated Crystal Packing and Intermolecular Interactions

The molecular structure of this compound, featuring hydroxyl, carbonyl, and quinoline (B57606) ring systems, suggests that its crystal packing would be dominated by a combination of strong and weak intermolecular interactions.

π-Stacking Interactions

The planar quinoline ring system is expected to participate in π-stacking interactions, which are common in the crystal structures of aromatic compounds. nih.gov These interactions, where aromatic rings are arranged in a parallel or near-parallel fashion, contribute significantly to the stabilization of the crystal lattice. rsc.org In various quinoline derivatives, both head-to-tail and offset π-stacking arrangements have been observed, with centroid-to-centroid distances typically ranging from 3.5 to 3.9 Å. acs.orgresearchgate.net For example, in the crystal structure of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, parallel-displaced π-π stacking interactions with a centroid–centroid distance of 3.544 Å are observed. mdpi.com

Hypothetical Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties onto this surface, one can deconstruct the complex network of interactions into contributions from different atom-atom contacts.

For a molecule like this compound, a Hirshfeld analysis would likely reveal the following:

H···H Contacts: Typically comprising the largest portion of the surface area, representing van der Waals forces. In similar structures, these can account for over 40-50% of contacts. nih.govnih.gov

O···H/H···O Contacts: These would appear as distinct, sharp spikes on the 2D fingerprint plot, indicative of strong hydrogen bonding. Their contribution is often significant, potentially 28-30% or more. nih.govnih.gov

C···C Contacts: These would highlight the presence of π-stacking interactions between the quinoline rings. nih.gov

Interactive Table 2: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) |

| H···H | ~40 - 55% |

| O···H / H···O | ~25 - 35% |

| C···H / H···C | ~10 - 20% |

| C···C | ~3 - 7% |

| Other (N···H, N···C, etc.) | ~1 - 5% |

Note: These percentages are estimates based on published analyses of structurally similar compounds and are not experimental data for the title compound. nih.govnih.govnih.gov

Prospective Energy Framework Analysis for Supramolecular Stabilization

In a hypothetical energy framework analysis of this compound, the framework would likely be dominated by energies associated with the hydrogen-bonding networks. The π-stacking interactions would also be shown to contribute significantly to the stabilization, likely appearing as cylindrical or tube-like structures in the energy framework diagrams, indicating the directionality and strength of these interactions. By comparing the relative energies, one could definitively rank the importance of hydrogen bonding versus π-stacking in the supramolecular architecture. nih.govresearchgate.net

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde

No published methods for the synthesis of metal complexes using this compound as a ligand were found. While general procedures for creating metal complexes with similar quinoline-based Schiff base ligands are well-documented, these cannot be specifically attributed to the title compound without direct experimental evidence. mdpi.comresearchgate.netmdpi.com

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography, Spectroscopic Methods)

There are no available data from X-ray crystallography or other spectroscopic methods (such as IR, NMR, or UV-Vis spectroscopy) that would elucidate the structure of metal complexes formed with this compound. Structural information is fundamental for understanding the coordination modes of the ligand and the geometry of the resulting complexes.

Magnetic Properties and Magnetocaloric Effects of Lanthanide and Transition Metal Complexes

Similarly, there is no research available on the magnetic properties or potential magnetocaloric effects of lanthanide or transition metal complexes of this compound. Studies on other lanthanide complexes with different ligands have shown interesting magnetic behaviors, but this remains a completely unexplored area for the title compound. rsc.orgrsc.org

Applications in Advanced Materials and Sensing Technologies

Development of Fluorescent Probes and Sensing Platforms

The quinoline (B57606) nucleus is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent chemosensors. The aldehyde group at the 3-position of 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde serves as a key reactive site for the synthesis of Schiff base derivatives. This allows for the straightforward introduction of various receptor units, enabling the targeted detection of specific analytes through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).

Biological Imaging Applications

Fluorescent probes derived from quinoline scaffolds are valuable tools in biological imaging due to their ability to operate within the biological transparency window, good photostability, and sensitivity to the local microenvironment. While specific studies on probes derived directly from this compound are not extensively documented, related quinoline derivatives have been successfully employed. For instance, other quinoline-based probes have been developed for two-photon microscopy, enabling the imaging of superoxide (B77818) anions in living cells and tissues, which is crucial for studying inflammatory processes. researchgate.net The general principle involves designing a molecule where the fluorescence is initially "turned off" and is "turned on" upon specific interaction with a biological target.

Metal Ion Detection

The detection of metal ions is critical for environmental monitoring and understanding biological processes. The 8-hydroxyquinoline (B1678124) (8-HQ) core, a structural isomer of the 2-hydroxyquinoline (B72897) system, is particularly famous for its metal-chelating properties, forming the basis for numerous fluorescent sensors. nih.gov Derivatives of 2-hydroxyquinoline-3-carbaldehyde (B113261) can also be adapted for this purpose. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as a bidentate chelation site for metal ions. Upon binding, changes in the electronic properties of the molecule can lead to a distinct colorimetric or fluorometric response.

Research on related amino-quinoline-carbaldehyde ligands has shown successful synthesis of zinc(II) and copper(II) complexes. researchgate.net In these cases, the binding of the metal ion to the ligand framework, which includes the carbaldehyde and an amino group, alters the photophysical properties of the molecule, allowing for detection. The ethoxy group in this compound would further modulate the electronic and photophysical properties of such potential sensors.

| Analyte | Sensing Mechanism | Typical Signal Change | Potential Application Area |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "turn-on" or "turn-off" | Environmental water testing, cellular imaging |

| Biological Thiols | Michael Addition | Ratiometric fluorescence shift | Monitoring cellular redox state |

| pH Changes | Intramolecular Charge Transfer (ICT) | Change in fluorescence color/intensity | Mapping pH in organelles |

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes (OLEDs))

Quinoline derivatives are widely used in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). They often serve as electron-transporting materials or as ligands in emissive metal complexes due to their good thermal stability and electron-deficient nature. While direct application of this compound in OLEDs is not yet detailed in literature, its structural motifs are relevant. For instance, metal complexes of 8-hydroxyquinoline are benchmark emitters in OLEDs. nih.gov The presence of the ethoxy and hydroxyl groups on the quinoline ring of this compound could be leveraged to tune the emission color and improve the processability of potential OLED materials derived from it.

Design and Synthesis of Conjugated Polymers and Materials

Conjugated polymers are a class of materials with alternating single and double bonds, which exhibit interesting electronic and optical properties. The carbaldehyde group of this compound makes it a suitable monomer for the synthesis of novel conjugated polymers through condensation reactions like the Knoevenagel or Wittig reactions. By reacting it with monomers containing active methylene (B1212753) groups or phosphonium (B103445) ylides, the quinoline unit can be incorporated into a larger conjugated polymer backbone.

Conclusion and Future Research Directions

Summary of Key Research Findings and Established Potential

Direct and extensive research dedicated specifically to 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde is limited in publicly available scientific literature. Its primary availability appears to be as a unique chemical building block for discovery research. However, based on the well-established chemistry of its constituent functional groups and the broader quinoline (B57606) scaffold, its potential can be reliably inferred.

The molecule integrates three key structural features:

A quinoline core , which is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous pharmacologically active compounds. nih.govrsc.orgnih.gov

A 2-hydroxy and 3-carbaldehyde moiety , which creates a bidentate chelation site. This arrangement is highly effective for forming stable complexes with a variety of metal ions. The aldehyde group is also a versatile chemical handle for synthetic transformations. mdpi.comnih.gov

A 6-ethoxy group on the benzene (B151609) ring of the quinoline system, which can modulate the electronic properties and lipophilicity of the molecule and its derivatives, potentially influencing their biological activity and solubility.

The established potential of this compound lies primarily in its role as a precursor. The aldehyde functionality is readily condensed with primary amines to form a wide array of Schiff base derivatives. researchgate.netbepls.com Concurrently, the hydroxyl and carbonyl oxygen atoms provide ideal coordination sites for creating novel metal complexes. nih.govnih.gov These derivatives, based on extensive research into analogous quinoline structures, are anticipated to possess significant biological activities. rsc.orgnih.gov

Identification of Unexplored Research Avenues and Gaps in Knowledge

Given the scarcity of dedicated studies, the research landscape for this compound is almost entirely unexplored. Virtually every aspect of its chemistry and application represents a gap in current knowledge, presenting numerous avenues for future investigation.

Key unexplored areas include:

Optimized Synthesis and Full Characterization: While the compound is commercially available, detailed and optimized synthesis protocols, such as those based on the Vilsmeier-Haack or Friedländer reactions, have not been thoroughly documented in the literature. tandfonline.commdpi.com A significant gap is the absence of comprehensive spectroscopic and crystallographic data (NMR, IR, Mass Spectrometry, and single-crystal X-ray analysis) to fully elucidate its structural and electronic properties.

Derivative Library Synthesis: The synthetic potential of the aldehyde group has not been exploited. A systematic synthesis of a library of Schiff base derivatives, using a diverse range of aliphatic and aromatic amines, is a major unexplored avenue. nih.govresearchgate.net Similarly, its capacity as a chelating ligand for forming complexes with various transition and main group metals is yet to be investigated. nih.gov

Biological and Pharmacological Screening: The biological profile of this compound and its potential derivatives is unknown. A comprehensive screening program is needed to fill this knowledge gap. Based on related quinoline compounds, the following activities are of high interest for investigation:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi. mdpi.comnih.gov

Anticancer Activity: Evaluating cytotoxicity against various human cancer cell lines (e.g., MCF-7, HepG2, HeLa). nih.gov

Antioxidant Properties: Assessing its ability to scavenge free radicals.

Applications in Materials Science: The potential for its metal complexes to be used as catalysts, in chemical sensors, or as emissive materials for organic light-emitting diodes (OLEDs) remains entirely unexplored. researchgate.net

A summary of these research gaps is presented in the table below.

| Research Area | Identified Gap / Unexplored Avenue | Potential Methodologies |

| Synthesis & Characterization | Lack of optimized, high-yield synthesis protocols and complete analytical data. | Vilsmeier-Haack reaction; Friedländer annulation; Full characterization via NMR, IR, MS, and X-ray crystallography. |

| Derivative Development | No reported synthesis of Schiff base or metal complex derivatives. | Condensation with various primary amines; Reaction with a range of metal salts (e.g., Cu(II), Ni(II), Co(II), Zn(II)). |

| Biological Evaluation | The complete absence of data on biological or pharmacological activity. | In vitro screening assays for antimicrobial, anticancer, and antioxidant potential. |

| Materials Science | No investigation into the properties of its metal complexes. | Study of catalytic activity, photophysical properties (absorption/emission spectra), and sensor capabilities. |

Challenges and Opportunities in the Design and Application of this compound Derivatives

The development and application of derivatives from this scaffold present both distinct challenges and significant opportunities.

Challenges:

Synthetic Complexity and Yield: The synthesis of substituted quinolines can be challenging, sometimes resulting in moderate yields or requiring harsh reaction conditions. mdpi.comnih.gov Achieving regioselectivity and high efficiency in multi-step syntheses to generate diverse derivatives can be a hurdle. The development of green and sustainable synthetic methods is a necessary consideration. tandfonline.com

Solubility Issues: Planar aromatic heterocyclic compounds, including many quinoline derivatives and their metal complexes, often suffer from poor solubility in aqueous or common organic solvents, which can complicate their biological testing and formulation. mdpi.com

Chemical Stability: The reactivity of the aldehyde group must be managed during the synthesis of metal complexes to prevent unwanted side reactions. Conversely, the stability of the imine bond in Schiff base derivatives under physiological conditions must be considered for potential therapeutic applications.

Opportunities:

Pharmacophore Scaffolding: The quinoline nucleus is a proven pharmacophore. By using this compound as a starting point, chemists can design novel molecules with a high probability of biological relevance. rsc.orgnih.govfrontiersin.org

Structural Diversity: The aldehyde function is a gateway to immense structural diversity. It allows for the facile introduction of a wide variety of substituents through Schiff base formation, enabling fine-tuning of steric and electronic properties to optimize biological activity or material characteristics. researchgate.netresearchgate.net

Coordination Chemistry: The bidentate O,O-donor site is ideal for creating structurally diverse and stable metal complexes. The choice of metal ion and co-ligands can dramatically influence the geometry, redox properties, and biological activity of the final compound, opening avenues for developing novel metallodrugs or catalysts. nih.govnih.gov

Combating Drug Resistance: The quinoline scaffold is central to many antimicrobial agents. rsc.org New derivatives, particularly Schiff bases and their metal complexes, offer an opportunity to develop novel agents that may overcome existing mechanisms of microbial resistance.

The relationship between these challenges and opportunities is summarized below.

| Factor | Challenge | Opportunity |

| Synthesis | Achieving high yields and purity; Need for greener methods. | Access to a privileged scaffold for creating large, diverse libraries of novel compounds. |

| Functionality | Managing reactivity of multiple functional groups; Ensuring stability of derivatives. | Aldehyde and hydroxyl groups provide versatile handles for creating Schiff bases and metal complexes. |

| Properties | Potential for poor solubility of final products. | The ethoxy group can be modified to tune lipophilicity, solubility, and biological targeting. |

| Application | Overcoming biological barriers (e.g., cell permeability). | Development of new therapeutic agents (antimicrobial, anticancer) and advanced materials (catalysts, sensors). |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ethoxy-2-hydroxyquinoline-3-carbaldehyde, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the reactive chloroiminium intermediate. For example, substituted quinoline carbaldehydes are prepared by reacting acetamide derivatives with the Vilsmeier reagent under controlled heating (353 K for 15 hours), followed by quenching in ice and recrystallization . Optimization involves adjusting stoichiometry, reaction time, and solvent systems (e.g., petroleum ether/ethyl acetate for purification) to enhance yield and purity .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen-bonding patterns. For analogous compounds, refinement includes placing H-atoms in calculated positions (C–H 0.93–0.96 Å) with riding models .

- NMR/FT-IR : Use -NMR to identify aldehyde protons (~9.8 ppm) and ethoxy/hydroxy groups. FT-IR confirms C=O (aldehyde, ~1680 cm) and O–H (hydroxy, ~3200 cm) stretches .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 234.2 for CHNO) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Keep in sealed containers under dry, ventilated conditions to avoid decomposition into CO and nitrogen oxides .

- Toxicity : While some safety data sheets report "no known hazards," conflicting evidence classifies related quinoline derivatives as Category 4 acute toxins (oral/dermal/inhalation). Conduct in vitro toxicity screening (e.g., Ames test) before biological studies .

Advanced Research Questions

Q. How do electronic effects of substituents (ethoxy, hydroxy) influence reactivity in further derivatization?

- Methodological Answer :

- Aldehyde reactivity : The electron-withdrawing aldehyde group activates the quinoline ring for nucleophilic substitution (e.g., hydrazide formation via condensation with hydrazines in ethanol/HCl) .

- Ethoxy/hydroxy groups : The ethoxy group (-OCHCH) provides steric hindrance, while the hydroxy group (-OH) enables hydrogen bonding, directing regioselective reactions. Computational modeling (DFT) can predict electrophilic/nucleophilic sites .

- Case study : In 2-chloroquinoline-3-carbaldehyde derivatives, morpholine substitution at the 2-position proceeds via SNAr, requiring KCO as a base in DMF at 90°C .

Q. How can researchers resolve contradictions in reported toxicity data for quinoline carbaldehydes?

- Methodological Answer :

- Data validation : Cross-reference PubChem, CAS Common Chemistry, and EPA DSSTox entries to identify discrepancies in hazard classifications .

- Experimental testing : Perform acute toxicity assays (OECD 423/425) on the specific compound. For example, oral LD testing in rodents clarifies conflicting GHS classifications .

- Meta-analysis : Review structure-activity relationships (SAR) across analogs; chloro and trifluoromethyl substituents often increase toxicity compared to ethoxy/hydroxy groups .

Q. What strategies optimize the compound’s application in drug discovery (e.g., as a kinase inhibitor scaffold)?

- Methodological Answer :

- Derivatization : Synthesize hydrazone or Schiff base derivatives for antimicrobial/anticancer screening. For example, 2-chloroquinoline-3-carbaldehyde hydrazides show antibacterial activity against S. aureus (MIC 8 µg/mL) .

- ADME prediction : Use SwissADME or ADMETLab to assess bioavailability. The ethoxy group enhances lipophilicity (clogP ~2.5), improving membrane permeability .

- Targeted synthesis : Introduce sulfonamide or morpholino groups at the 3-position to modulate kinase inhibition (e.g., PI3K/AKT pathway) .

Q. How to troubleshoot low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Process optimization : Scale-up the Vilsmeier-Haack reaction using continuous flow reactors to maintain temperature control (critical at 353 K) and reduce side reactions .

- Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) to recover intermediates from byproducts like 4-oxo derivatives .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate formylation steps, reducing reaction time from 15 hours to <8 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.